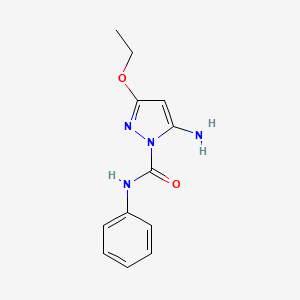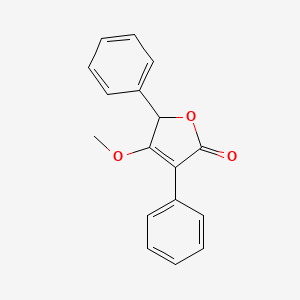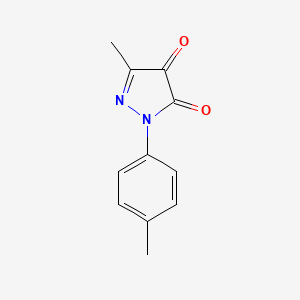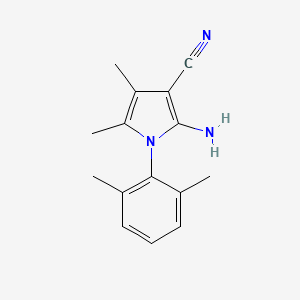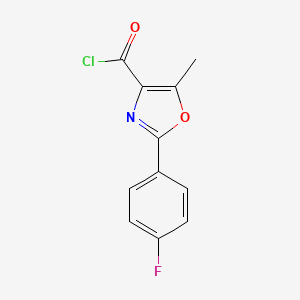
2-(4-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a fluorophenyl group, a methyloxazole ring, and a carbonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride typically involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide This intermediate is then subjected to cyclization with ethyl oxalyl chloride to yield the oxazole ring
Industrial Production Methods
In an industrial setting, the production of 2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, cyclization reactions, and chlorination under optimized conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for efficient production.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxazole derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are employed under inert atmosphere conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Oxazole Derivatives: Resulting from oxidation and reduction reactions.
Biaryl Compounds: Produced via coupling reactions.
科学的研究の応用
2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Utilized in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or modulate receptor functions, thereby exerting its biological effects. The fluorophenyl group and oxazole ring contribute to the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-5-methyloxazole-4-carbonyl chloride
- 2-(4-Bromophenyl)-5-methyloxazole-4-carbonyl chloride
- 2-(4-Methylphenyl)-5-methyloxazole-4-carbonyl chloride
Uniqueness
2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable scaffold in medicinal chemistry and material science.
特性
CAS番号 |
61152-06-5 |
|---|---|
分子式 |
C11H7ClFNO2 |
分子量 |
239.63 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C11H7ClFNO2/c1-6-9(10(12)15)14-11(16-6)7-2-4-8(13)5-3-7/h2-5H,1H3 |
InChIキー |
OVMGFJQPSQGJMS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)F)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



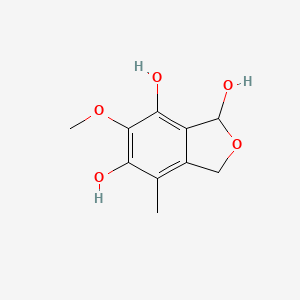
![5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15209275.png)
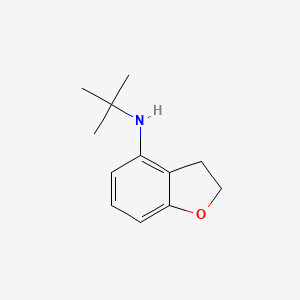
![2-(Methylthio)benzo[d]oxazole-5-methanol](/img/structure/B15209290.png)
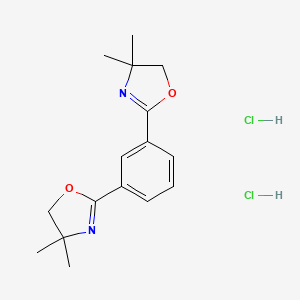
![1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B15209313.png)



